
2-Fluoro-5-(2-methylpropoxy)pyridine
Overview
Description
Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The introduction of fluorine atoms into pyridine rings, such as in 2-Fluoro-5-(2-methylpropoxy)pyridine , can lead to reduced basicity and reactivity compared to chlorinated and brominated analogues. These compounds are used in the synthesis of F-18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Agricultural Chemical Development
The modification of lead structures in agricultural products often involves the introduction of fluorine atoms to improve physical, biological, and environmental properties2-Fluoro-5-(2-methylpropoxy)pyridine may serve as a synthetic block in the development of new agrochemicals, leveraging the electron-withdrawing effects of the fluorine atom to enhance activity and selectivity .
Pharmaceutical Applications
Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The presence of fluorine in medicinal compounds, such as 2-Fluoro-5-(2-methylpropoxy)pyridine , can significantly alter their metabolic stability, membrane permeability, and binding affinity, leading to the discovery of many fluorinated medicinal candidates .
Radiobiology and Imaging Agents
2-Fluoro-5-(2-methylpropoxy)pyridine: can be utilized in the synthesis of 18 F-substituted pyridines , which are of special interest as potential imaging agents. These compounds can be used in positron emission tomography (PET) scans for various biological applications, providing insights into metabolic processes and disease diagnosis .
Green Chemistry and Flow Synthesis
The compound can be involved in green chemistry practices, such as flow synthesis, which is a more environmentally friendly approach compared to traditional batch reactions. This method can produce α-methylated pyridines, including derivatives of 2-Fluoro-5-(2-methylpropoxy)pyridine , with high selectivity and yield, reducing waste and improving safety .
Material Science and Polymer Chemistry
Fluorinated pyridines, including 2-Fluoro-5-(2-methylpropoxy)pyridine , are valuable in material science and polymer chemistry. They can be used as intermediates in the synthesis of polymers and fine chemicals, contributing to the development of materials with enhanced properties such as thermal stability and chemical resistance .
Future Directions
Mechanism of Action
Target of Action
The target of a compound is typically a protein such as an enzyme or receptor that the compound interacts with to exert its effects. The role of the target is dependent on its function in the cell and can range from regulating cell growth to mediating immune responses .
Mode of Action
This refers to how the compound interacts with its target. It could inhibit or activate the target, or alter its function in some other way. The resulting changes can affect various cellular processes .
Biochemical Pathways
These are a series of chemical reactions occurring within a cell. A compound can affect these pathways by interacting with one or more components of the pathway, leading to downstream effects such as the activation or inhibition of certain genes .
Pharmacokinetics
This refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can impact the bioavailability of a compound, or how much of the compound reaches its target .
Result of Action
This describes the molecular and cellular effects of the compound’s action. It could involve changes in gene expression, alterations in cell behavior, or even cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-fluoro-5-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-7(2)6-12-8-3-4-9(10)11-5-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMQMEUDTNCLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(2-methylpropoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




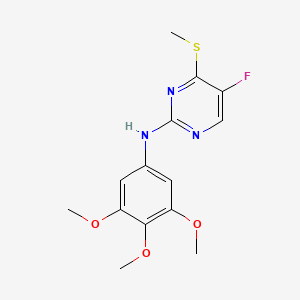
![3-(3-Iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411855.png)
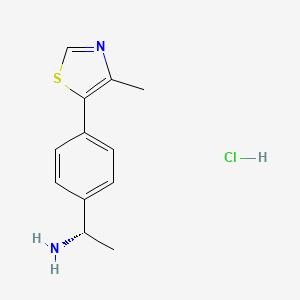
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde](/img/structure/B1411857.png)
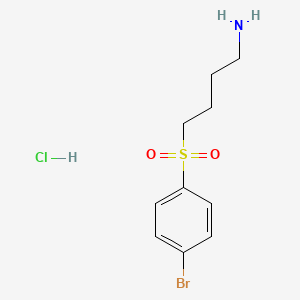
![D-Alanine, 1-[(1,1-dimethylethoxy)carbonyl]-D-prolyl-](/img/structure/B1411863.png)
![4-[2,3']Bipyridinyl-5-ylpyrimidin-2-ylamine](/img/structure/B1411864.png)
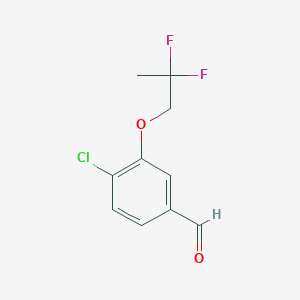


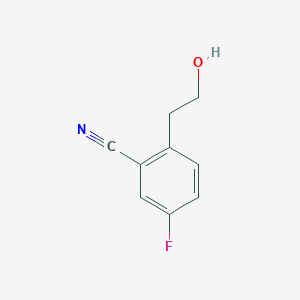

![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propylamine](/img/structure/B1411875.png)